acetyl}glycine CAS No. 701210-32-4](/img/structure/B12524534.png)
N-{[(4-Methylbenzene-1-sulfonyl)amino](oxo)acetyl}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine is a compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an amino group and an acetylated glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells. Additionally, its role as a dihydrofolate reductase inhibitor involves blocking the enzyme’s activity, which is crucial for DNA synthesis and cell division .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-tosylbenzenesulfonamide: Similar structure but lacks the glycine moiety.
N-Acetylglycine: Contains the glycine moiety but lacks the sulfonyl group.
Sulfanilamide: A simpler sulfonamide without the acetylated glycine moiety.
Uniqueness
N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine is unique due to its combined structural features of a sulfonyl group, an acetylated glycine moiety, and a benzene ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
701210-32-4 |
|---|---|
Molecular Formula |
C11H12N2O6S |
Molecular Weight |
300.29 g/mol |
IUPAC Name |
2-[[2-[(4-methylphenyl)sulfonylamino]-2-oxoacetyl]amino]acetic acid |
InChI |
InChI=1S/C11H12N2O6S/c1-7-2-4-8(5-3-7)20(18,19)13-11(17)10(16)12-6-9(14)15/h2-5H,6H2,1H3,(H,12,16)(H,13,17)(H,14,15) |
InChI Key |
XJOJVKVFINMAHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


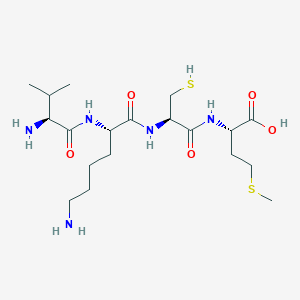
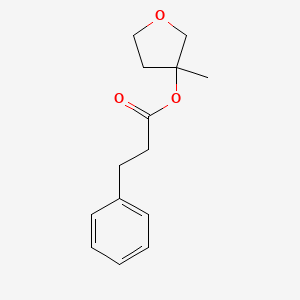
![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)
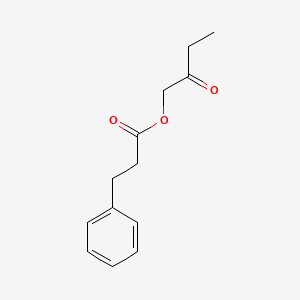



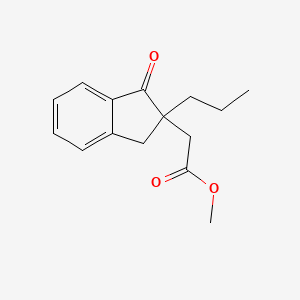
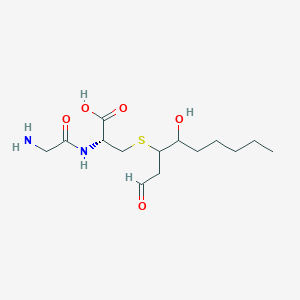
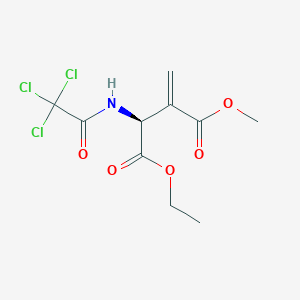
![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]aniline](/img/structure/B12524529.png)
![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)
